molecular formula C19H19ClN2O3S B14870928 1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide

1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide

Cat. No.: B14870928
M. Wt: 390.9 g/mol
InChI Key: FLEZITAEGHFKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropanecarbonyl group, and an indolinyl group, all connected through a methanesulfonamide linkage.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chlorophenyl intermediate:

    Cyclopropanecarbonylation: The next step involves the formation of the cyclopropanecarbonyl group, which can be achieved through a cyclopropanation reaction.

    Indolinyl group attachment: The indolinyl group is then introduced through a nucleophilic substitution reaction.

    Methanesulfonamide linkage formation: Finally, the methanesulfonamide linkage is formed through a sulfonamide coupling reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The methanesulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a methanesulfonamide group.

    1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide: This compound contains a benzamide group, which may result in different chemical and biological properties.

    1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)urea: The presence of a urea group in this compound may lead to unique interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H19ClN2O3S

Molecular Weight

390.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide

InChI

InChI=1S/C19H19ClN2O3S/c20-16-6-1-13(2-7-16)12-26(24,25)21-17-8-5-14-9-10-22(18(14)11-17)19(23)15-3-4-15/h1-2,5-8,11,15,21H,3-4,9-10,12H2

InChI Key

FLEZITAEGHFKCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.